Dienogest Impurity G

Übersicht

Beschreibung

Dienogest EP Impurity G, with CAS No: 86153-38-0, is an impurity standard of Dienogest . Dienogest is a synthetic progestin, a type of hormone that mimics the actions of progesterone . It is used in hormonal contraceptives, particularly in combination with estrogen, to prevent pregnancy .

Synthesis Analysis

The synthesis of Dienogest involves several steps . The process for the preparation of Dienogest substantially free of impurities has been patented . The patent describes a novel process for the preparation and purification of Dienogest .Molecular Structure Analysis

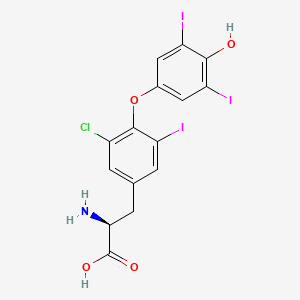

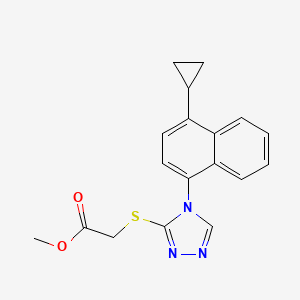

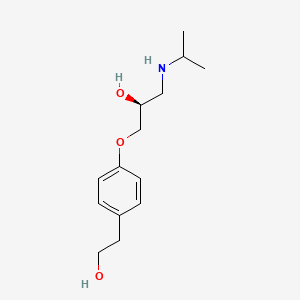

Dienogest Impurity G has the molecular formula C20H23NO2 . Its molecular weight is 309.40 .Chemical Reactions Analysis

Dienogest acts on endometriosis by reducing the endogenous production of oestradiol and thereby suppresses the trophic effects of estradiol on both the eutopic and ectopic endometrium .Physical And Chemical Properties Analysis

Dienogest Impurity G has the molecular formula C20H23NO2 . Its molecular weight is 309.40 .Wissenschaftliche Forschungsanwendungen

Transparent Conducting Oxides

Research on transparent conducting oxides (TCOs) often involves the study of impurity-doped metal oxides, including the use of impurities like Dienogest Impurity G. TCO films such as SnO2 and In2O3 have been developed using chemical and physical deposition methods, with impurities playing a critical role in their conductivity and transparency properties (Minami, 2000).

Semiconductor Research

In semiconductor research, impurities like Dienogest Impurity G are crucial in manipulating the electrical conductivity and optical properties of materials. The incorporation of impurities and intrinsic defects in semiconductors like zinc oxide (ZnO) has been a significant focus, affecting their applications in devices such as thin-film transistors, photodetectors, and light-emitting diodes (Janotti & Van de Walle, 2009).

Doping of Oxides

The study of n-type doping of oxides is another area where impurities are essential. For example, in materials like SnO2, CdO, and ZnO, interstitial hydrogen impurity forms a shallow donor, altering the material's conductive properties (Kılıç & Zunger, 2002).

Magnetic and Structural Properties

Research on the magnetic and structural properties of doped materials, such as Gd-doped ZnO, also highlights the role of impurities. The interactions between impurities and host materials can influence the material's magnetic behavior, which is crucial for applications in various technologies (Bantounas et al., 2014).

Impurity Profiling in Pharmaceuticals

In pharmaceuticals, impurity profiling is vital to ensure drug safety and efficacy. Techniques like chromatography and spectroscopy are used to identify and quantify impurities in drugs, which is critical for quality control and regulatory compliance (Görög et al., 1997).

Spectroscopic Properties of Doped Oxides

The spectroscopic properties of doped oxides, influenced by impurities, are crucial for applications in catalysis and electronic devices. Doped or defective oxides exhibit paramagnetic behavior and other properties that are significant for understanding and controlling complex systems in condensed matter science (Di Valentin & Pacchioni, 2014).

Wirkmechanismus

Target of Action

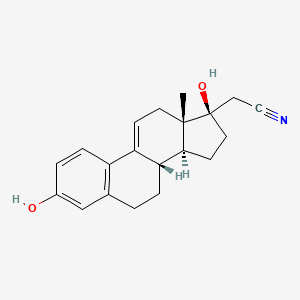

Dienogest Impurity G, also known as [ (17β)-3,17-Dihydroxyestra-1,3,5 (10),9 (11)-tetraen-17-yl]acetonitrile , primarily targets the progesterone receptor (PR) . The progesterone receptor plays a crucial role in the regulation of the menstrual cycle, pregnancy, and embryogenesis.

Mode of Action

Dienogest Impurity G acts as an agonist at the progesterone receptor . It has a weak affinity that is comparable to that of progesterone but exhibits a very potent progestagenic effect in the endometrium . This interaction with the progesterone receptor results in endometrial atrophy after prolonged use .

Biochemical Pathways

The interaction of Dienogest Impurity G with the progesterone receptor promotes antiproliferative, immunologic, and antiangiogenic effects on the endometrium . These effects can lead to a reduction in endometriotic lesions, making Dienogest Impurity G effective in the treatment of endometriosis .

Pharmacokinetics

It also has a high oral bioavailability of more than 90% . Dienogest Impurity G is 90% non-specifically bound to albumin and displays no binding to sex hormone-binding globulin (SHBG) or corticoid binding globulin (CBG) . It undergoes complete metabolism that is mainly mediated by CYP3A4 .

Result of Action

The molecular and cellular effects of Dienogest Impurity G’s action include a potent progestagenic effect in the endometrium, causing endometrial atrophy after prolonged use . It also mediates an antiandrogenic effect that is equivalent to approximately one third that of cyproterone acetate .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(8S,13S,14S,17R)-3,17-dihydroxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h3,5-6,12,17-18,22-23H,2,4,7-10H2,1H3/t17-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEAVAOTAWKUPC-FUMNGEBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86153-38-0 | |

| Record name | STS-825 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086153380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STS-825 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T4537YE2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.